molecular formula C12H16N4O2 B1219135 N-[4-(4-morpholinylazo)phenyl]acetamide

N-[4-(4-morpholinylazo)phenyl]acetamide

Cat. No.: B1219135
M. Wt: 248.28 g/mol
InChI Key: PSPJJIFJGYSIOL-UHFFFAOYSA-N
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Description

N-[4-(4-Morpholinylazo)phenyl]acetamide (IUPAC name: N-[4-(morpholin-4-yldiazenyl)phenyl]acetamide) is an acetamide derivative featuring a morpholine-substituted azo group at the para position of the phenyl ring. Its synthesis involves modifying methods from Sengupta et al., with structural confirmation via single-crystal X-ray diffraction . Key structural attributes include:

  • Bond characteristics: The C—N bond lengths (1.28–1.40 Å) and bond angles suggest sp² hybridization, contributing to planarity in the azo-morpholine moiety .
  • Crystal packing: Stabilized by intermolecular hydrogen bonds (N—H⋯O) and π-π interactions between aromatic rings .

This compound’s structural uniqueness lies in its azo linkage, which differentiates it from sulfonamide, nitro, or hydroxyl-substituted acetamides.

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

N-[4-(morpholin-4-yldiazenyl)phenyl]acetamide

InChI

InChI=1S/C12H16N4O2/c1-10(17)13-11-2-4-12(5-3-11)14-15-16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H,13,17)

InChI Key

PSPJJIFJGYSIOL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N=NN2CCOCC2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NN2CCOCC2

solubility

19.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Based Classification

Sulfonamide Derivatives
Compound Name Substituent Key Properties/Activities Reference
N-[4-(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide Piperazinylsulfonyl Analgesic activity comparable to paracetamol
N-[4-(Morpholin-4-ylsulfonyl)phenyl]acetamide Morpholinylsulfonyl Not explicitly reported; structural analog
2-(4-Chlorophenoxy)-N-[4-(morpholinylsulfonyl)phenyl]acetamide Chlorophenoxy + morpholinylsulfonyl Supplier-listed (pharmacological data pending)

Comparison : Sulfonamide groups enhance electron-withdrawing effects, improving solubility and bioactivity. The morpholinylsulfonyl group in and may offer similar electronic effects but lacks the azo group’s redox versatility.

Nitro and Phenoxy Derivatives
Compound Name Substituent Key Properties/Activities Reference
N-[4-(4-Nitrophenoxy)phenyl]acetamide Nitrophenoxy Crystal structure with C(4) hydrogen-bond chains
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide Nitrophenyl + methylphenoxy Synthetic intermediate; optical properties

Comparison: Nitro groups introduce strong electron-withdrawing effects, influencing reactivity and crystal packing.

Azido and Chlorinated Derivatives
Compound Name Substituent Key Properties/Activities Reference
2-Azido-N-(4-fluorophenyl)acetamide Azido + fluoro Click chemistry applications
N-(3-Chloro-4-hydroxyphenyl)acetamide Chloro + hydroxyl Paracetamol photodegradation product

Comparison : Azides enable bioorthogonal reactions, while chlorinated derivatives may exhibit altered toxicity profiles. The target’s morpholinylazo group lacks the inherent reactivity of azides but offers metabolic stability.

Paracetamol and Analogs
Compound Name Substituent Key Properties/Activities Reference
Paracetamol (N-(4-hydroxyphenyl)acetamide) Hydroxyl Analgesic, antipyretic
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide Pyrazolyl Natural product with uncharacterized bioactivity

Comparison: Paracetamol’s hydroxyl group is critical for COX inhibition but also hepatotoxic at high doses.

Structural and Pharmacological Insights

Key Differences :

  • Electronic Effects : Azo groups (N=N) enable conjugation and redox activity, whereas sulfonamides (SO₂NH) enhance solubility and hydrogen bonding .
  • Metabolism : Chlorinated and nitro derivatives may form reactive intermediates, while azo groups can undergo reductive cleavage to amines, acting as prodrugs .
  • Bioactivity : Sulfonamide derivatives (e.g., ) show direct analgesic effects, whereas azo compounds may require metabolic activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-morpholinylazo)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-morpholinylazo)phenyl]acetamide

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